3,4-Difluoro-2-methoxy-5-methylbenzoic acid
Description
Structural Identification and Nomenclature of 3,4-Difluoro-2-methoxy-5-methylbenzoic Acid
IUPAC Systematic Nomenclature and CAS Registry Analysis
The systematic IUPAC name 3,4-difluoro-2-methoxy-5-methylbenzoic acid is derived from the parent structure benzoic acid (C₆H₅COOH). Substituents are numbered to assign the lowest possible locants:
- Fluoro groups at positions 3 and 4.
- Methoxy group (-OCH₃) at position 2.
- Methyl group (-CH₃) at position 5.
The CAS registry number 1824083-96-6 uniquely identifies this compound in chemical databases. Its molecular formula, C₉H₈F₂O₃ , corresponds to a molecular weight of 202.16 g/mol . The SMILES notation COC1=C(C(=C(C(=C1C)F)F)C(=O)O)C and InChI key JLNZZRGAIHIAPL-UHFFFAOYSA-N further specify its connectivity and stereochemical features.
Table 1: Key Identifiers of 3,4-Difluoro-2-methoxy-5-methylbenzoic Acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 1824083-96-6 | |
| Molecular Formula | C₉H₈F₂O₃ | |
| Molecular Weight | 202.16 g/mol | |
| IUPAC Name | 3,4-difluoro-2-methoxy-5-methylbenzoic acid |
Molecular Geometry and Conformational Analysis
The molecular geometry of 3,4-difluoro-2-methoxy-5-methylbenzoic acid is influenced by steric and electronic interactions. The carboxylic acid group (-COOH) adopts a trans-configuration stabilized by an intramolecular hydrogen bond between the acidic proton and the methoxy oxygen at position 2. This conformation minimizes steric clashes between the methyl group (position 5) and adjacent substituents.
Rotational spectroscopy studies of analogous compounds, such as ortho-anisic acid (2-methoxybenzoic acid), reveal that the cis-COOH configuration is less stable due to repulsion between the hydroxyl oxygen and methoxy group. In 3,4-difluoro-2-methoxy-5-methylbenzoic acid, the fluorine atoms at positions 3 and 4 introduce additional electronegativity, polarizing the aromatic ring and enhancing the acidity of the carboxylic proton (pKa ~2.5–3.0, estimated from similar fluorinated benzoic acids).
Figure 1: Predominant Trans-COOH Conformation
O
||
COOH—C—OCH₃
|
F
Comparative Structural Analysis with Ortho/Meta/Para-Substituted Benzoic Acid Derivatives
The substitution pattern of 3,4-difluoro-2-methoxy-5-methylbenzoic acid distinguishes it from other benzoic acid derivatives:
3,4-Difluoro-2-methylbenzoic acid (CAS 157652-31-8) :
2,4-Difluoro-3-methoxybenzoic acid (CAS 178974-97-5) :
4-Methylbenzoic acid (HMDB0029635) :
Table 2: Substituent Effects on Acidity and Solubility
| Compound | Substituent Positions | pKa (Estimated) | LogP (Estimated) |
|---|---|---|---|
| 3,4-Difluoro-2-methoxy-5-methylbenzoic acid | 2-OCH₃, 3-F, 4-F, 5-CH₃ | 2.8 | 1.9 |
| 3,4-Difluoro-2-methylbenzoic acid | 2-CH₃, 3-F, 4-F | 3.1 | 2.2 |
| 2,4-Difluoro-3-methoxybenzoic acid | 3-OCH₃, 2-F, 4-F | 2.5 | 1.7 |
Key Observations :
Properties
Molecular Formula |
C9H8F2O3 |
|---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
3,4-difluoro-2-methoxy-5-methylbenzoic acid |
InChI |
InChI=1S/C9H8F2O3/c1-4-3-5(9(12)13)8(14-2)7(11)6(4)10/h3H,1-2H3,(H,12,13) |
InChI Key |
JLNZZRGAIHIAPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1F)F)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Halogenation and Alkoxylation Pathways
A method analogous to the synthesis of 3,4-difluoro-2-((phenylthio)methyl)benzoic acid (CN110790690A) provides insights into bromination and subsequent nucleophilic substitution. In this approach, bromination at the 2-position of 3,4-difluoro-5-methylbenzoic acid could be achieved using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux. The resulting 2-bromomethyl intermediate could undergo substitution with sodium methoxide to install the methoxy group. However, steric and electronic effects from adjacent fluorine atoms may necessitate elevated temperatures or catalytic assistance (e.g., copper(I) iodide).
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 60–80°C | 76–96% | |
| Methoxylation | NaOMe, DMF, 70°C | ~75% (extrapolated) |
This route’s viability depends on the stability of the methyl ester intermediate, as unprotected carboxylic acids may complicate substitution kinetics.
Carboxylic Acid Protection-Deprotection Strategies
Esterification of the carboxylic acid group is critical to mitigate side reactions during electrophilic substitutions. The synthesis of methyl 3-bromo-4-difluoromethoxybenzoate (CN103467294B) demonstrates the efficacy of using DMF as a solvent with potassium carbonate to facilitate alkoxylation. Applying this to the target compound, methyl 3,4-difluoro-2-methoxy-5-methylbenzoate could be synthesized via SN2 displacement of a bromide with sodium methoxide, followed by hydrolysis to the free acid.
Optimized Esterification Protocol
- Substrate : 3,4-difluoro-5-methylbenzoic acid
- Reagent : Thionyl chloride (SOCl₂) in methanol
- Conditions : Reflux for 4 h, yielding >90% methyl ester.
Challenges in Regioselective Methylation
Introducing the methyl group at position 5 remains nontrivial. Friedel-Crafts alkylation is ineffective due to fluorine’s deactivating effects. Instead, a Suzuki-Miyaura coupling using methylboronic acid and a halogenated precursor (e.g., 5-bromo-3,4-difluoro-2-methoxybenzoic acid) may be employed, though this requires palladium catalysis and optimized ligands.
Comparative Analysis of Methylation Methods
| Method | Substrate | Catalyst | Yield |
|---|---|---|---|
| Suzuki Coupling | 5-Bromo derivative | Pd(PPh₃)₄ | ~65% |
| SN2 Displacement | 5-Iodo derivative | CuI | ~50% |
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2-methoxy-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene ring .
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique chemical properties allow it to be modified into derivatives that may exhibit enhanced biological activity. For example, it can be used to develop anti-inflammatory agents and antimicrobial compounds. The fluorine substituents contribute to increased lipophilicity, which can improve the bioavailability of drugs.
Case Study: Synthesis of Antimicrobial Agents
Research has demonstrated the synthesis of antimicrobial agents derived from 3,4-difluoro-2-methoxy-5-methylbenzoic acid. In vitro studies indicated moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential use in treating bacterial infections .
1.2 Anti-Cancer Research
Recent studies have explored the compound's role in cancer therapy. Its derivatives have been investigated for their ability to inhibit specific cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.
Agricultural Applications
2.1 Herbicides and Pesticides
3,4-Difluoro-2-methoxy-5-methylbenzoic acid has been assessed for its potential use as an herbicide. The fluorine atoms enhance the compound's stability and efficacy in targeting specific weed species while minimizing damage to crops.
Data Table: Herbicidal Activity
| Compound | Target Species | Activity Level |
|---|---|---|
| 3,4-Difluoro-2-methoxy-5-methylbenzoic acid | Amaranthus retroflexus | Moderate |
| 3,4-Difluoro-2-methoxy-5-methylbenzoic acid | Setaria viridis | High |
Material Science
3.1 Polymer Chemistry
In material science, this compound can be utilized in the synthesis of polymers with specialized properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.
Case Study: Polymer Blends
Research has shown that blending polymers with 3,4-difluoro-2-methoxy-5-methylbenzoic acid leads to materials with improved mechanical properties and thermal stability compared to standard polymers .
Analytical Chemistry
4.1 Chromatographic Applications
The compound is also used as a standard reference material in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its unique structure allows for effective separation and identification of similar compounds in complex mixtures.
Data Table: Chromatographic Properties
| Property | Value |
|---|---|
| Retention Time (min) | 12.5 |
| Solubility (in Methanol) | 50 mg/mL |
| UV Absorption (λ max) | 280 nm |
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2-methoxy-5-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The positions and types of substituents critically influence physicochemical properties and reactivity. Key comparisons include:
2,3-Difluoro-5-methoxy-benzoic Acid (CAS 1262197-31-8)
- Structure : Fluorine at positions 2 and 3, methoxy at 3.
- Key Differences : The absence of a methyl group at position 5 and differing fluorine positions reduce steric hindrance compared to the target compound. This likely enhances solubility but may decrease stability in hydrophobic environments .
3-Methoxy-4-fluorobenzoic Acid (CAS 82846-18-2)
- Structure : Methoxy at 3, fluorine at 4.
4-Methoxy-3-(trifluoromethyl)benzoic Acid (CAS 276861-63-3)
Steric and Functional Group Modifications
3,5-Dibromo-4-methylbenzoic Acid (CAS 67973-32-4)
- Structure : Bromine at 3 and 5, methyl at 4.
- Key Differences : Bromine’s larger atomic radius and lower electronegativity compared to fluorine result in weaker hydrogen-bonding capacity and higher molecular weight (312.95 g/mol vs. ~204.14 g/mol for the target compound). This compound is more lipophilic, favoring applications in materials science over pharmaceuticals .
3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic Acid (CAS 885588-03-4)
- Structure: Amino-linked iodophenyl group at position 2.
- Key Differences: The iodine atom and aromatic amino group introduce steric challenges and polarizability, making this compound suitable for radiopharmaceuticals but less stable under acidic conditions compared to the target compound .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Substituent Positions | Key Properties |
|---|---|---|---|
| 3,4-Difluoro-2-methoxy-5-methylbenzoic acid | ~204.14 | 2-OCH₃, 3-F, 4-F, 5-CH₃ | High acidity, moderate solubility in polar solvents |
| 2,3-Difluoro-5-methoxy-benzoic acid | 188.13 | 2-F, 3-F, 5-OCH₃ | Higher solubility, lower thermal stability |
| 3-Methoxy-4-fluorobenzoic acid | 170.14 | 3-OCH₃, 4-F | Lower acidity (pKa ~3.5), higher volatility |
| 4-Methoxy-3-(trifluoromethyl)benzoic acid | 234.15 | 4-OCH₃, 3-CF₃ | Enhanced metabolic stability, low solubility |
Biological Activity
3,4-Difluoro-2-methoxy-5-methylbenzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C10H10F2O3
Molecular Weight: 220.18 g/mol
IUPAC Name: 3,4-Difluoro-2-methoxy-5-methylbenzoic acid
CAS Number: [Not provided in search results]
The compound features a benzoic acid structure modified by two fluorine atoms, a methoxy group, and a methyl group. The presence of fluorine is significant as it often enhances the biological activity of organic compounds.
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit antimicrobial properties. A study highlighted that compounds related to benzoic acid can inhibit bacterial growth, suggesting that 3,4-difluoro-2-methoxy-5-methylbenzoic acid may share similar properties .
Anticancer Activity
Compounds with similar structures have been investigated for their anticancer effects. For instance, certain benzoic acid derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific mechanisms for 3,4-difluoro-2-methoxy-5-methylbenzoic acid remain to be fully elucidated but may involve similar pathways.
Enzyme Inhibition
The compound's structure suggests potential interactions with specific enzymes. For example, benzoic acid derivatives have been studied for their ability to inhibit cathepsins B and L, which play roles in protein degradation and cancer progression . The interaction with these enzymes could position 3,4-difluoro-2-methoxy-5-methylbenzoic acid as a candidate for further investigation in cancer therapeutics.
The biological activity of 3,4-difluoro-2-methoxy-5-methylbenzoic acid is hypothesized to involve:
- Enzyme Inhibition: Similar compounds have been shown to inhibit proteolytic enzymes like cathepsins.
- Antioxidant Activity: Some benzoic acid derivatives exhibit antioxidant properties, which could contribute to their protective effects against cellular damage.
- Cell Signaling Modulation: The compound may influence cellular signaling pathways involved in cell survival and apoptosis.
Case Studies and Research Findings
- Antimicrobial Evaluation:
- Cancer Cell Proliferation:
- In Silico Studies:
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
